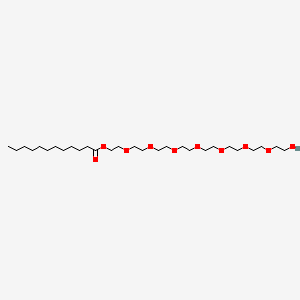![molecular formula C27H29F3N8O2 B11937928 2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- CAS No. 2412155-74-7](/img/structure/B11937928.png)
2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AST5902 is the active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations . AST5902 exhibits significant antineoplastic activity, making it a crucial compound in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AST5902 is synthesized through the metabolic conversion of Alflutinib (AST2818) in the body. The primary enzyme involved in this conversion is cytochrome P450 3A4 (CYP3A4) . The synthetic route involves the N-demethylation of Alflutinib to produce AST5902 .
Industrial Production Methods
Industrial production of AST5902 involves the large-scale synthesis of Alflutinib, followed by its metabolic conversion using CYP3A4 enzymes. The process is optimized to ensure high yield and purity of AST5902 .
Analyse Des Réactions Chimiques
Types of Reactions
AST5902 undergoes various chemical reactions, including:
Oxidation: AST5902 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in AST5902.
Substitution: AST5902 can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AST5902 .
Applications De Recherche Scientifique
AST5902 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metabolic pathways and enzyme interactions.
Biology: Investigated for its role in cellular signaling and cancer cell proliferation.
Medicine: Primarily used in the treatment of NSCLC with EGFR mutations. It is also studied for its potential in treating other cancers.
Industry: Used in the development of new cancer therapies and as a reference compound in pharmacokinetic studies
Mécanisme D'action
AST5902 exerts its effects by inhibiting the activity of the EGFR tyrosine kinase. It binds irreversibly to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
AST5902 is compared with other EGFR inhibitors, such as:
Osimertinib: Another third-generation EGFR inhibitor with similar activity but different pharmacokinetic properties.
Gefitinib: A first-generation EGFR inhibitor with reversible binding, unlike the irreversible binding of AST5902.
Afatinib: A second-generation EGFR inhibitor with broader activity against other tyrosine kinases.
AST5902 is unique due to its high selectivity and potency against EGFR mutations, particularly the T790M resistance mutation .
Propriétés
Numéro CAS |
2412155-74-7 |
|---|---|
Formule moléculaire |
C27H29F3N8O2 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35) |
Clé InChI |
OYVNKZAYJFLKCX-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


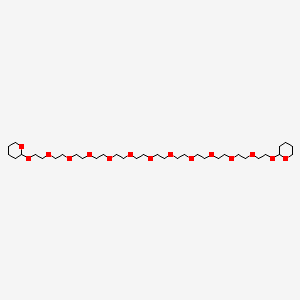
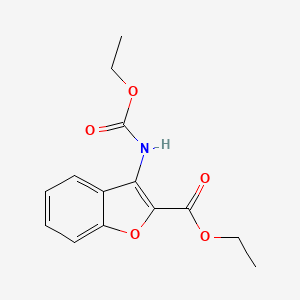



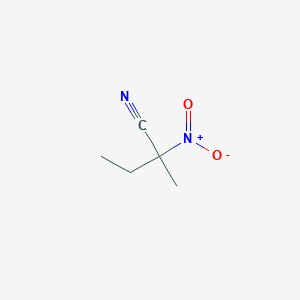
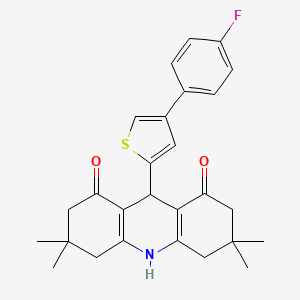

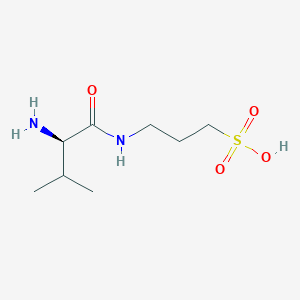

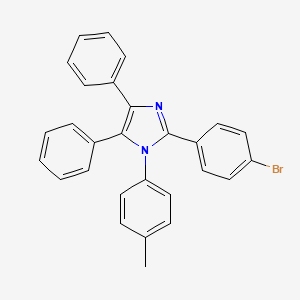
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)
